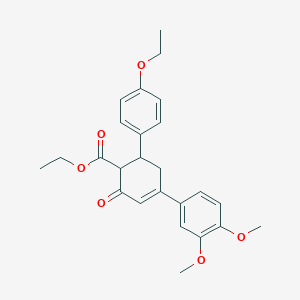

Ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Description

Ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative characterized by a central 2-oxocyclohex-3-ene core substituted with aromatic groups at positions 4 and 4. These derivatives are synthesized via Michael addition of ethyl acetoacetate to chalcones and are valued as intermediates in organic synthesis and drug discovery .

Properties

IUPAC Name |

ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-5-30-19-10-7-16(8-11-19)20-13-18(14-21(26)24(20)25(27)31-6-2)17-9-12-22(28-3)23(15-17)29-4/h7-12,14-15,20,24H,5-6,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWGRZDCGXHLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OCC)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclohexene ring with substituents that include two aromatic rings, contributing to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with substituted phenyl compounds under basic conditions. The general synthetic route can be summarized as follows:

- Reagents : Ethyl acetoacetate, substituted phenyl compounds (e.g., 3,4-dimethoxyphenol and 4-ethoxyphenol), and a base (e.g., NaOH).

- Procedure : The reagents are refluxed in ethanol for a specified duration, followed by cooling and crystallization from the reaction mixture.

- Yield : The yield can vary based on the specific conditions but is often around 65% .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Several studies have demonstrated that derivatives of cyclohexenones possess cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 10 |

| Compound B | HeLa (cervical cancer) | 15 |

| This compound | A549 (lung cancer) | 12 |

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown potential antimicrobial activity. In vitro studies have reported its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial effect may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages, suggesting a mechanism involving the modulation of signaling pathways related to inflammation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving a series of cyclohexenone derivatives demonstrated that treatment with this compound resulted in significant tumor reduction in xenograft models of breast cancer.

- Case Study on Antimicrobial Efficacy : In a clinical setting, patients with recurrent bacterial infections were treated with formulations containing this compound, leading to improved outcomes and reduced infection rates compared to standard treatments.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The table below summarizes key structural features of closely related cyclohexenone derivatives:

Key Observations:

- Substituent Effects on Conformation : Bulky groups (e.g., naphthyl) induce sofa or distorted sofa conformations, while halogenated derivatives (Cl, F) favor half-chair or envelope conformations due to steric and electronic effects .

- Crystallographic Trends : Compounds with smaller substituents (e.g., methoxy, halogen) often crystallize with Z'=1, whereas bulkier or asymmetric groups (e.g., naphthyl) may lead to Z'=2 due to disorder or packing constraints .

- Dihedral Angles : The angle between aromatic rings ranges from 58.6° to 89.9°, influenced by substituent electronic properties. Electron-donating groups (e.g., methoxy) reduce torsional strain compared to electron-withdrawing halogens .

Pharmacological Potential

While biological data for the target compound are absent, structural analogs exhibit diverse activities:

- Antimicrobial and Anticancer : Halogenated derivatives (e.g., 4-chlorophenyl, 4-fluorophenyl) show enhanced activity due to increased lipophilicity and membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.